molecular formula C14H13F3N2O3S2 B2668743 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole CAS No. 2199424-58-1

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole

Cat. No.: B2668743
CAS No.: 2199424-58-1
M. Wt: 378.38
InChI Key: HRNLTKVKHZURME-UHFFFAOYSA-N
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Description

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole-4-carboxylic acid and thiazole-2-thiol.

    Trifluoromethyl Compounds: Compounds with a trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylsulfonamide.

Uniqueness

2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine and thiazole rings contribute to its bioactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S2/c15-14(16,17)10-2-1-3-12(8-10)24(20,21)19-6-4-11(9-19)22-13-18-5-7-23-13/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLTKVKHZURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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